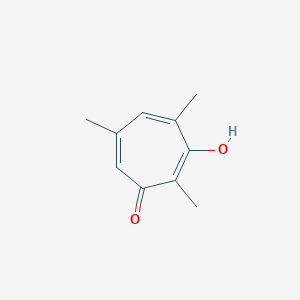
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered carbon ring with three conjugated double bonds and a ketone group, along with three methyl groups and a hydroxyl group. This compound is structurally related to tropone and tropolone, which are known for their unique aromatic properties .
Preparation Methods
The synthesis of 3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide. This reaction proceeds under mild conditions and yields the desired compound with good efficiency . Another method involves the bromination of tropinone followed by a Hofmann elimination, which indirectly produces the target compound .
Chemical Reactions Analysis
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring, leading to a variety of products.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. Major products formed from these reactions include benzoic acid and various substituted derivatives .
Scientific Research Applications
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity in non-benzenoid systems.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, such as forming hydrogen bonds and undergoing electrophilic or nucleophilic attacks. These interactions can modulate biological pathways and affect the compound’s overall activity .
Comparison with Similar Compounds
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one is similar to other compounds like tropone and tropolone. its unique structure, with additional methyl and hydroxyl groups, distinguishes it from these related compounds. Tropone, for example, lacks the hydroxyl group, while tropolone has a hydroxyl group but no methyl groups . These structural differences result in variations in their chemical reactivity and biological activities.
Similar Compounds
- Tropone (2,4,6-cycloheptatrien-1-one)
- Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one)
- β-Thujaplicin (2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one)
Properties
CAS No. |
63292-68-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)10(12)8(3)9(11)5-6/h4-5,12H,1-3H3 |
InChI Key |
LPXPFDOPVPUWHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C(=C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



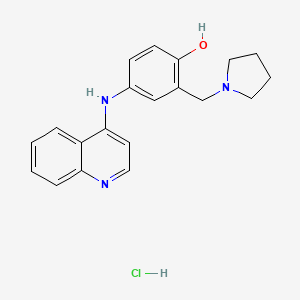
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
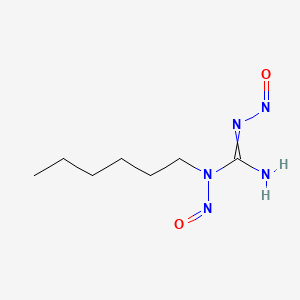
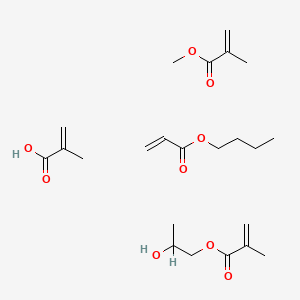

![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
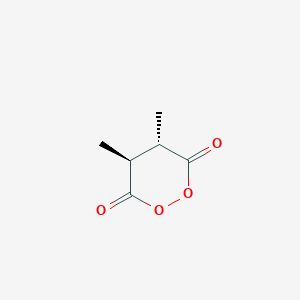
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
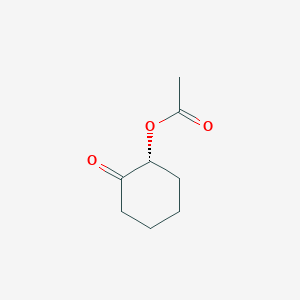


![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
